3-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile is a synthetic organic compound with the molecular formula C15H13Cl2N3S2. This compound is known for its unique chemical structure, which includes a thiazole ring, a dimethylamino group, and a dichlorophenyl group. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.
Addition of the Dimethylamino Group: The dimethylamino group can be added through a condensation reaction with dimethylamine.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a reaction with a suitable nitrile precursor.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3-thiazole-4-carbonitrile
- 4-[(2,4-Dichlorophenyl)methylsulfanyl]-5-(dimethylamino)-1,2,3-thiadiazole
- 3-[(2,4-Dichlorophenyl)methylsulfanyl]-5-(dimethylamino)-1,2,4-thiadiazole
Uniqueness
3-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13Cl2N3S2 |
---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C15H13Cl2N3S2/c1-20(2)6-5-14-12(8-18)15(19-22-14)21-9-10-3-4-11(16)7-13(10)17/h3-7H,9H2,1-2H3 |
InChI Key |
DILSYZXYXYQZDS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC1=C(C(=NS1)SCC2=C(C=C(C=C2)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.